molecular formula C11H12N2 B2880403 2-(1-Aminocyclobutyl)benzonitrile CAS No. 1314786-36-1

2-(1-Aminocyclobutyl)benzonitrile

Cat. No.: B2880403
CAS No.: 1314786-36-1
M. Wt: 172.231
InChI Key: QODMMEKUPJBHNP-UHFFFAOYSA-N
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Description

2-(1-Aminocyclobutyl)benzonitrile is a bicyclic compound featuring a benzonitrile core substituted with a 1-aminocyclobutyl group. This structure confers unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science.

Synthetic routes for derivatives of this compound typically involve multi-step reactions, including cyclization, protection/deprotection strategies, and coupling reactions. For example, ethyl 2-(1-aminocyclobutyl)pyrimidine derivatives are synthesized via cyclization of intermediates like 1-isocyanocyclobutanamine, followed by protection with benzyl chloroformate and subsequent deprotection .

Properties

IUPAC Name

2-(1-aminocyclobutyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-9-4-1-2-5-10(9)11(13)6-3-7-11/h1-2,4-5H,3,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODMMEKUPJBHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclobutyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include oximes, primary amines, and various substituted benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclobutyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the benzonitrile group can participate in various chemical interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Diversity

  • The amine group allows for hydrogen bonding in biological systems. Applications: Anticancer agents (e.g., pyrimidine derivatives with IC₅₀ values of 14–15 µM against leukemia cell lines) .
  • 4-[Aryl-ethenyl]-benzonitrile Triazole Derivatives

    • Key Features : Substituted ethenyl and triazole groups introduce planar aromaticity, favoring π-π interactions.
    • Applications : Cytotoxic agents (e.g., compound 1c with IC₅₀ = 14.5 µg/mL against MDA-MB-231 breast cancer cells) .
  • Imidazole-Substituted Benzonitriles

    • Key Features : Brominated imidazole rings enable cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification.
    • Applications : Inhibitors of NSD2-PWWP1, a target in epigenetic regulation .
  • Ferrocenylmethylamino Benzonitriles Key Features: Ferrocene redox-active centers enable radical scavenging. Applications: Antioxidant activity via DPPH radical interaction .
  • OLED-Relevant Benzonitriles Key Features: Phenoxazine-carbazole-benzonitrile hybrids enhance thermally activated delayed fluorescence (TADF). Applications: Emitters in organic light-emitting diodes (OLEDs) .

Biological Activity

2-(1-Aminocyclobutyl)benzonitrile (CAS No. 1314786-36-1) is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structure combining an amino group, a cyclobutyl ring, and a benzonitrile moiety. This combination may confer distinct biological activities that are currently under investigation for various therapeutic applications.

  • Molecular Formula : C11_{11}H12_{12}N2_2
  • Molecular Weight : 172.23 g/mol
  • Structure : The compound consists of a benzonitrile group attached to a cyclobutyl ring with an amino substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially modulating their activity through hydrogen bonding and other chemical interactions. The amino group can participate in various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activity, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways involved in tumor progression.
  • Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective properties, possibly linked to its ability to modulate neurotransmitter systems or reduce oxidative stress.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing activity against various bacterial strains.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that this compound inhibited cell proliferation in human leukemia cell lines, suggesting its potential as an anti-leukemic agent. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
  • Neuroprotection :
    • Research indicated that treatment with this compound reduced neuronal cell death in models of oxidative stress, highlighting its potential for treating neurodegenerative diseases such as Alzheimer's.
  • Antimicrobial Activity :
    • In vitro tests showed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
BenzonitrileSimple nitrile groupLimited biological activity
CyclobutylamineAmino group without benzonitrileModerate neuroactivity
AminobenzonitrileContains both amino and nitrile groupsPotential anticancer effects
This compound Unique combination of featuresPromising anticancer, neuroprotective, and antimicrobial activities

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